
4-(1-Pyrrolidinyl)-1-(2-thiazolyl)-1-butanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a thiazole ring, and a butanone moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Introduction: The thiazole ring is often introduced via a condensation reaction involving a thioamide and a haloketone.
Coupling of Pyrrolidine and Thiazole Rings: The pyrrolidine and thiazole rings are coupled using a suitable linker, such as a butanone derivative, under controlled conditions.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrochloride: Similar in structure but with a different counterion.
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one acetate: Another analog with a different counterion.
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one sulfate: A sulfate salt variant of the compound.
Uniqueness
The hydrobromide salt of 4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one is unique due to its specific counterion, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable for certain applications where these properties are critical.
特性
CAS番号 |
33524-04-8 |
|---|---|
分子式 |
C11H17BrN2OS |
分子量 |
305.24 g/mol |
IUPAC名 |
4-pyrrolidin-1-yl-1-(1,3-thiazol-2-yl)butan-1-one;hydrobromide |
InChI |
InChI=1S/C11H16N2OS.BrH/c14-10(11-12-5-9-15-11)4-3-8-13-6-1-2-7-13;/h5,9H,1-4,6-8H2;1H |
InChIキー |
AGIBHPSMWBYTEB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCC(=O)C2=NC=CS2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


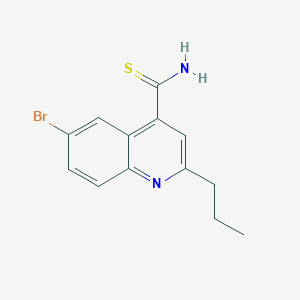
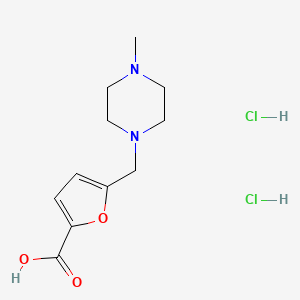

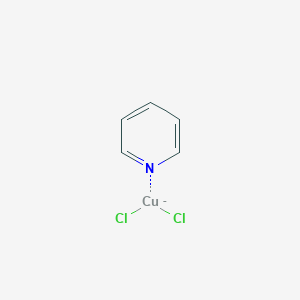
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
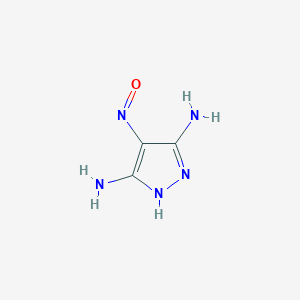
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
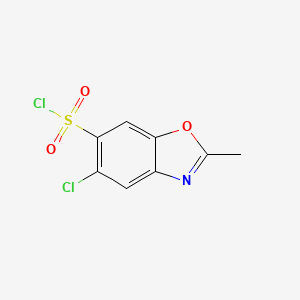


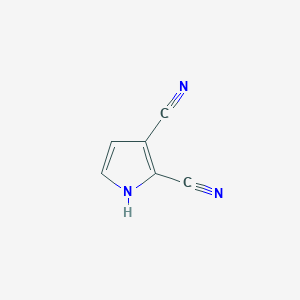
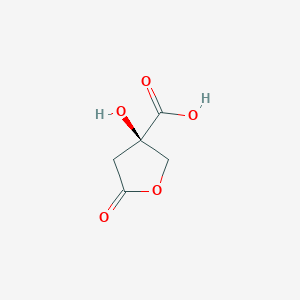
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
